1-(5-chloro-2-methylphenyl)-4-(ethylsulfonyl)piperazine
Description
1-(5-chloro-2-methylphenyl)-4-(ethylsulfonyl)piperazine is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a 5-chloro-2-methylphenyl group and an ethylsulfonyl group, making it a unique structure with interesting chemical properties.
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-ethylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2S/c1-3-19(17,18)16-8-6-15(7-9-16)13-10-12(14)5-4-11(13)2/h4-5,10H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXNEKMTRBNFQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=C(C=CC(=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-methylphenyl)-4-(ethylsulfonyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methylaniline and piperazine.
Formation of Intermediate: The 5-chloro-2-methylaniline is reacted with piperazine under suitable conditions to form an intermediate compound.
Sulfonylation: The intermediate is then subjected to sulfonylation using ethylsulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-2-methylphenyl)-4-(ethylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
1-(5-chloro-2-methylphenyl)-4-(ethylsulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methylphenyl)-4-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(5-chloro-2-methylphenyl)piperazine: Lacks the ethylsulfonyl group, resulting in different chemical properties and reactivity.
1-(2-methylphenyl)-4-(ethylsulfonyl)piperazine: Similar structure but with a different substitution pattern on the aromatic ring.
Uniqueness
1-(5-chloro-2-methylphenyl)-4-(ethylsulfonyl)piperazine is unique due to the presence of both the chloro and ethylsulfonyl groups, which confer distinct chemical and biological properties. This combination of substituents makes it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
